molecular formula C17H22F2N2O3 B6698345 Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate

Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate

Cat. No.: B6698345
M. Wt: 340.36 g/mol
InChI Key: MMDLAVKCWVAHHF-UHFFFAOYSA-N
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Description

Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure It contains a piperidine ring substituted with a methyl group and a carbamoyl group attached to a difluorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

    Incorporation of the Difluorophenyl Ethyl Moiety: The difluorophenyl ethyl group is attached through a nucleophilic substitution reaction involving a suitable difluorophenyl ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in biochemical assays to study its interaction with biological macromolecules.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[1-(2,4-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate
  • Methyl 1-[1-(2,3-dichlorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate

Uniqueness

Methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate is unique due to the presence of the 2,3-difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 1-[1-(2,3-difluorophenyl)ethylcarbamoyl]-3-methylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3/c1-10-9-21(8-7-12(10)16(22)24-3)17(23)20-11(2)13-5-4-6-14(18)15(13)19/h4-6,10-12H,7-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDLAVKCWVAHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)NC(C)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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